molecular formula C27H46O7S B1258446 eurysterol A sulfonic acid

eurysterol A sulfonic acid

Cat. No. B1258446
M. Wt: 514.7 g/mol
InChI Key: MWTQCWZOXMULHF-QZSJCTLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol A sulfonic acid is a steroid sulfate that is 5alpha-cholestane substituted by hydroxy groups at positions 5 and 6, a bridged oxolane at positions 8 and 19 pand a sulfate group at position 3. It has a role as an antifungal agent, a metabolite and an antineoplastic agent. It is a bridged compound, a steroid sulfate, a cyclic ether, an organic heteropentacyclic compound, a diol, a 5alpha-hydroxy steroid and a 6beta-hydroxy steroid. It is a conjugate acid of a eurysterol A(1-). It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

Cytotoxic and Antifungal Properties

Eurysterol A sulfonic acid, identified in marine sponges of the genus Euryspongia, exhibits notable cytotoxicity against human colon carcinoma cells and antifungal activity. Its structure, determined through NMR spectroscopy, contributes to its effectiveness against both cancerous cells and fungal strains like Candida albicans, even those resistant to conventional treatments like amphotericin B (Boonlarppradab & Faulkner, 2007).

Chemical Synthesis

Recent advancements in the chemical synthesis of eurysterol A have been reported, offering a potential pathway for the production of this compound. This synthesis, starting from commercially available cholesteryl acetate, involves complex oxidative functionalization and intramolecular reactions, culminating in the creation of eurysterol A with its unique steroidal structure (Taspinar et al., 2020).

Sulfoxidation and Sulfonation in Biological Systems

Eurysterol A sulfonic acid also highlights the broader relevance of sulfonation in biological systems. Sulfonation, a pervasive biochemical process, plays a crucial role in various physiological systems, such as in the metabolism and function of hormones and neurotransmitters. This understanding is critical for appreciating the biological significance and potential applications of sulfonated compounds like eurysterol A (Strott, 2002).

Environmental and Health Implications

While not directly related to eurysterol A sulfonic acid, research on similar sulfonic acid compounds, such as perfluoroalkyl chemicals (PFCs), offers insights into potential environmental and health implications. These studies have shown associations between certain PFCs and health issues like cholesterol regulation and cardiovascular diseases, which might be relevant for understanding the broader context of sulfonic acid compounds in health and environmental sciences (Huang et al., 2018).

properties

Product Name

eurysterol A sulfonic acid

Molecular Formula

C27H46O7S

Molecular Weight

514.7 g/mol

IUPAC Name

[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] hydrogen sulfate

InChI

InChI=1S/C27H46O7S/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25/h17-23,28-29H,5-16H2,1-4H3,(H,30,31,32)/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+/m1/s1

InChI Key

MWTQCWZOXMULHF-QZSJCTLHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)O)CO4)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)O)CO4)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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